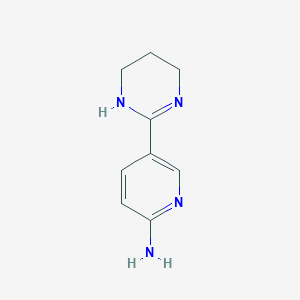

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine

Beschreibung

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Eigenschaften

IUPAC Name |

5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKWIXXEYVBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-aminopyridine, the compound is subjected to various functionalization reactions to introduce the desired substituents.

Cyclization to Form the Tetrahydropyrimidine Ring: The functionalized pyridine is then reacted with appropriate reagents to form the tetrahydropyrimidine ring. This step often involves the use of amines and aldehydes under acidic or basic conditions to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine may involve:

Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring each step is optimized for yield and purity.

Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, which can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through specific pathways, suggesting its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .

Table 2: Summary of Medicinal Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Protection against oxidative stress |

Polymer Synthesis

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for use in coatings and composite materials .

Table 3: Material Science Applications

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of a derivative of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In another investigation focusing on neuroprotection, animal models treated with the compound showed improved cognitive function and reduced markers of neurodegeneration after exposure to neurotoxic agents. This study suggests that the compound could be beneficial for developing treatments for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: A precursor in the synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine, used in various chemical reactions.

Pyrimidine Derivatives: Compounds with similar structural features, often used in medicinal chemistry.

Tetrahydropyridine Derivatives: Structurally related compounds with applications in pharmaceuticals and materials science.

Uniqueness

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine is unique due to its dual ring structure, which combines the properties of both pyridine and tetrahydropyrimidine. This duality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in various scientific fields.

Biologische Aktivität

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine (CAS No. 868260-18-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including its effects on various biological targets, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine |

| PubChem CID | 868260-18-8 |

Biological Activity Overview

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine exhibits a variety of biological activities primarily attributed to its structural features that resemble endogenous compounds. Its potential applications include:

- Anti-cancer Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidine may exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

- Tyrosinase Inhibition : The compound has been investigated for its ability to inhibit tyrosinase activity, which is crucial in the biosynthesis of melanin. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and developing cosmetic products .

- Antimicrobial Properties : Some studies indicate that pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This includes efficacy against Staphylococcus aureus and Escherichia coli .

Study on Anti-Tyrosinase Activity

A study focused on the anti-tyrosinase activity of related compounds demonstrated that tetrahydropyrimidine derivatives could effectively inhibit tyrosinase with varying degrees of potency. The synthesized compounds were tested in vitro with results showing significant inhibition rates compared to standard inhibitors like kojic acid .

Anticancer Activity Assessment

In vitro tests conducted on several cell lines revealed that certain derivatives of tetrahydropyrimidine exhibited strong anti-proliferative effects. For example, a derivative was found to reduce cell viability in HepG2 cells by over 70% at specific concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site or allosteric site of target enzymes like tyrosinase.

- Receptor Interaction : Its structural similarity to nucleobases allows it to interact with various receptors involved in cellular signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis of pyrimidine-amine derivatives typically involves coupling reactions or cyclocondensation. For example:

- Method A (DMF, 90°C, 1 h): Direct coupling of 6-chloropyridine-2-amine with tetrahydropyrimidine precursors yields the target compound with moderate efficiency .

- Method B (Pd(PPh₃)₄ catalyst, DME:H₂O, 150°C): Cross-coupling reactions using palladium catalysts improve regioselectivity and yield (up to 81% in analogous systems) .

Key Parameters Table:

| Method | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| A | DMF, 90°C | ~50% | Moderate |

| B | Pd catalysis, 150°C | ~80% | High |

Recommendation: Optimize Pd catalyst loading (10 mol%) and solvent ratios (DME:H₂O = 10:1) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine?

Answer:

- ¹H/¹³C NMR: Critical for confirming the tetrahydropyrimidine ring structure and amine protons. For example, NH₂ protons resonate at δ = 7.50 ppm (DMSO-d₆) in analogous compounds .

- IR Spectroscopy: N-H stretching (3200–3400 cm⁻¹) and aromatic C-N vibrations (1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 201–203 [M⁺]) confirm molecular weight .

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms.

Intermediate Research Questions

Q. How do substituents on the pyridine or tetrahydropyrimidine rings affect bioactivity in structure-activity relationship (SAR) studies?

Answer:

- Pyridine Modifications: Electron-withdrawing groups (e.g., Cl at position 6) enhance binding to enzymatic targets (e.g., kinase inhibition) by increasing electrophilicity .

- Tetrahydropyrimidine Ring: Saturation reduces planarity, potentially improving solubility but decreasing π-π stacking interactions. Methyl substituents at position 2 increase steric hindrance, altering selectivity .

Case Study: In antimicrobial studies, 4,6-di(indol-3-yl) analogs showed enhanced activity due to hydrophobic interactions with bacterial membranes .

Q. What strategies mitigate solubility and stability challenges during in vitro assays?

Answer:

- Solubility: Use polar aprotic solvents (DMSO) or co-solvents (PEG-400) for stock solutions. Adjust pH to protonate the amine group (pKa ~8.5) .

- Stability: Store lyophilized compounds at -20°C under inert gas. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Critical Note: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life.

Advanced Research Questions

Q. How can computational modeling guide target identification for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB). For example, docking into acetylcholinesterase (AChE) revealed hydrogen bonds with Ser203 and π-cation interactions with Trp86 .

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD < 2 Å indicates robust target engagement .

Validation: Compare in silico predictions with enzyme inhibition assays (e.g., Ellman’s method for AChE).

Q. How to resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-Analysis: Normalize data using IC₅₀/EC₅₀ values and assess assay conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from differing MTT assay protocols .

- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via elemental analysis (%C, %H within ±0.4% of theoretical) .

Case Example: A 10-fold variation in antimicrobial MIC values was traced to differences in bacterial inoculum size (10⁴ vs. 10⁶ CFU/mL) .

Q. What theoretical frameworks explain the compound’s mechanism of action?

Answer:

- Enzyme Inhibition: Link to transition-state analog theory, where the tetrahydropyrimidine mimics protonated intermediates in enzymatic reactions (e.g., dihydrofolate reductase) .

- Receptor Modulation: Apply allosteric modulation models to explain binding to G-protein-coupled receptors (GPCRs) via conformational selection .

Methodological Integration: Combine QSAR models with crystallographic data to refine mechanistic hypotheses .

Q. What are the best practices for safe handling and waste disposal?

Answer:

- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation of fine powders (LC₅₀ > 5 mg/m³ in rodent studies) .

- Waste Disposal: Neutralize with 10% acetic acid, adsorb onto vermiculite, and incinerate at >1000°C to prevent environmental release .

Emergency Protocol: For skin contact, rinse with 0.1 M HCl (pH 3–4) followed by soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.